![molecular formula C18H20N4O4 B2782623 3-苄基-N-(2-甲氧基乙基)-5-甲基-2,4-二氧代-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺 CAS No. 921807-62-7](/img/structure/B2782623.png)

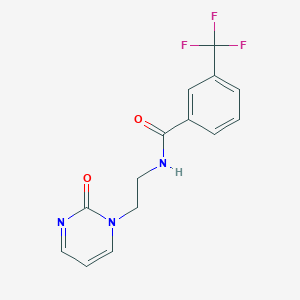

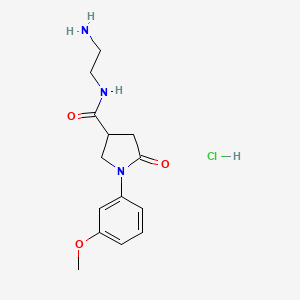

3-苄基-N-(2-甲氧基乙基)-5-甲基-2,4-二氧代-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolo[3,2-d]pyrimidines are a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .Chemical Reactions Analysis

The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .科学研究应用

新型化合物的合成

研究工作已导致从吡咯并[3,2-d]嘧啶结构衍生的各种新型化合物的合成,展示了在此框架内可能的化学操作的多样性。例如,Majumdar、Das 和 Jana (1998) 描述了吡咯并[3,2-d]嘧啶衍生物的高产率合成,强调了其合成方法的效率 (Majumdar et al., 1998)。同样,Bakhite、Al‐Sehemi 和 Yamada (2005) 报道了新型吡啶并[3′,2′:4,5]噻吩并[3,2‐d]嘧啶的制备,展示了吡咯并[3,2-d]嘧啶核心在获取各种杂环系统方面的多功能性 (Bakhite et al., 2005)。

生物活性

吡咯并[3,2-d]嘧啶衍生物的生物活性一直是一个重要的研究领域。Renau 等人 (1996) 合成了吡咯并[2,3-d]嘧啶的类似物,以评估它们对人类巨细胞病毒 (HCMV) 和单纯疱疹病毒 1 型 (HSV-1) 的活性,突出了这些化合物的潜在抗病毒应用 (Renau et al., 1996)。此外,Hassan、Hafez 和 Osman (2014) 探索了新型吡唑并[1,5-a]嘧啶衍生物对艾氏腹水癌 (EAC) 细胞的细胞毒活性,表明这些分子的潜在抗癌特性 (Hassan et al., 2014)。

作用机制

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

未来方向

属性

IUPAC Name |

3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-21-11-13(16(23)19-8-9-26-2)14-15(21)17(24)22(18(25)20-14)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,23)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSZBLQGPQDXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2782545.png)

![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)

![[1-(5-Chloro-2-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2782547.png)

![2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2782557.png)

![6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B2782562.png)

![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol;hydrochloride](/img/structure/B2782563.png)